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molecular formula C16H24N2O B8488885 N-(4-tert-butylphenyl)piperidine-4-carboxamide

N-(4-tert-butylphenyl)piperidine-4-carboxamide

Cat. No. B8488885
M. Wt: 260.37 g/mol
InChI Key: MBGKYYAIZZVDNB-UHFFFAOYSA-N
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Patent
US08168827B2

Procedure details

Piperidine-1,4-dicarboxylic acid mono-t-butyl ester (10.6 g) was dissolved in dichloromethane (100 ml), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (8.8 g), t-butylaniline (7.3 ml), and triethylamine (12.9 ml) were added, and the mixture was stirred overnight. The reaction mixture was diluted with ethyl acetate, washed with water, and dried over magnesium sulfate. The solvent was evaporated, a 4N solution (140 ml) of hydrogen chloride in dioxane and dioxane (60 ml) were added to the obtained residue, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated to give the title compound as a crude product.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.C(N=C=N[CH2:23][CH2:24][CH2:25]N(C)C)C.C([NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)(C)(C)C.[CH2:40](N(CC)CC)C>ClCCl.C(OCC)(=O)C>[C:24]([C:37]1[CH:36]=[CH:35][C:34]([NH:33][C:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:16])=[CH:39][CH:38]=1)([CH3:25])([CH3:40])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(C)(C)NC1=CC=CC=C1
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a 4N solution (140 ml) of hydrogen chloride in dioxane and dioxane (60 ml) were added to the obtained residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(=O)C1CCNCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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